Cas no 2138522-35-5 (1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid)

1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid
- 1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid
- EN300-1141596
- 2138522-35-5
-
- インチ: 1S/C10H19N3O4S/c1-11-4-6-12(7-5-11)18(16,17)13-3-2-9(8-13)10(14)15/h9H,2-8H2,1H3,(H,14,15)
- InChIKey: MNBGGBGGOUDZOC-UHFFFAOYSA-N
- SMILES: S(N1CCN(C)CC1)(N1CCC(C(=O)O)C1)(=O)=O
計算された属性
- 精确分子量: 277.10962727g/mol
- 同位素质量: 277.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 411
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -3.4
- トポロジー分子極性表面積: 89.5Ų
1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141596-1.0g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 1g |
$813.0 | 2023-06-09 | ||
Enamine | EN300-1141596-1g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 95% | 1g |
$813.0 | 2023-10-26 | |
Enamine | EN300-1141596-0.25g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 95% | 0.25g |
$748.0 | 2023-10-26 | |
Enamine | EN300-1141596-5.0g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 5g |
$2360.0 | 2023-06-09 | ||
Enamine | EN300-1141596-0.05g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 95% | 0.05g |
$683.0 | 2023-10-26 | |
Enamine | EN300-1141596-2.5g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 95% | 2.5g |
$1594.0 | 2023-10-26 | |
Enamine | EN300-1141596-5g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 95% | 5g |
$2360.0 | 2023-10-26 | |
Enamine | EN300-1141596-10.0g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 10g |
$3500.0 | 2023-06-09 | ||
Enamine | EN300-1141596-0.1g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 95% | 0.1g |
$715.0 | 2023-10-26 | |
Enamine | EN300-1141596-0.5g |
1-[(4-methylpiperazin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
2138522-35-5 | 95% | 0.5g |
$781.0 | 2023-10-26 |
1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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S. Ahmed Chem. Commun., 2009, 6421-6423
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic Acid (CAS No. 2138522-35-5)
1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid, with the CAS number 2138522-35-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest in drug discovery and development. The structure of this compound features a sulfonyl group attached to a piperazine ring, which is further linked to a pyrrolidine moiety. This unique arrangement of functional groups contributes to its distinctive chemical and pharmacological properties.
The 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid molecule has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically active agents. The presence of the piperazine ring is particularly noteworthy, as it is a common structural motif in many drugs known for their central nervous system (CNS) activity. Piperazine derivatives are often explored for their potential in treating conditions such as anxiety, depression, and neurodegenerative disorders.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurotransmitter systems. The sulfonylpyrrolidine scaffold, as seen in 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid, has shown promise in this regard. Studies have indicated that compounds with this structural framework can interact with various receptors and enzymes in the brain, potentially leading to therapeutic effects. For instance, derivatives of this class have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters like serotonin and dopamine.
The synthesis of 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonyl group into the piperazine ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency.
The pharmacological profile of 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid has been extensively studied in preclinical models. Initial research suggests that this compound exhibits moderate affinity for certain CNS receptors, which may translate into therapeutic benefits. However, further studies are needed to fully elucidate its mechanism of action and potential side effects. In vitro assays have been conducted to evaluate its interaction with target proteins, providing valuable insights into its pharmacological properties.
One of the most compelling aspects of 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid is its versatility as a building block for more complex drug candidates. By modifying different parts of its structure, chemists can generate a wide range of derivatives with tailored biological activities. This flexibility makes it an attractive starting point for medicinal chemists working on developing new treatments for various diseases.
The use of computational methods has also played a crucial role in understanding the behavior of 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help optimize the compound's properties for better efficacy and safety.
In conclusion, 1-(4-methylpiperazin-1-yl)sulfonylpyrrolidine-3-carboxylic acid (CAS No. 2138522-35-5) is a promising compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it a valuable tool for drug discovery efforts aimed at treating neurological and psychiatric disorders. As research continues to uncover new applications for this molecule, it is likely to remain a key focus for scientists in the field.
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